(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring, which is known for its diverse biological activities. The compound has the molecular formula and a molar mass of 218.21 g/mol. Its structure incorporates a furan moiety and a hydrazide functional group, making it an interesting candidate for various chemical and biological applications .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different properties .
(E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide has shown potential biological activities, including:
The synthesis of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high yields .
The unique structure of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide lends itself to various applications, including:
Interaction studies involving (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide typically focus on:
Such studies are crucial for understanding how this compound can be effectively used in clinical settings .
Several compounds share structural similarities with (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazole | Basic pyrazole structure | Exhibits lower biological activity compared to derivatives |
| Furan Derivatives | Contains furan ring | Known for various biological activities but lacks hydrazone functionality |
| Pyrazole Carboxylic Acids | Contains carboxylic acid group | Generally more acidic, affecting solubility and reactivity |
The uniqueness of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide lies in its combination of both furan and hydrazone functionalities, which enhances its potential as a bioactive agent compared to simpler analogs .
The pyrazole nucleus has been a cornerstone of medicinal chemistry since the late 19th century, with antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) serving as one of the first synthetic antipyretic and analgesic agents. Early modifications, such as the introduction of sulfonate groups in dipyrone (metamizole), expanded therapeutic applications despite later controversies over safety. The integration of carbohydrazide moieties into pyrazole frameworks emerged in the mid-20th century, driven by the need to enhance solubility and modulate electronic properties for improved receptor binding.
Key milestones include:
Recent work has focused on optimizing synthetic routes, such as the cyclocondensation of acetylenic ketones with hydrazines, and exploring hybrid structures combining pyrazoles with thiazolidinones or triazines for multitarget therapies.
Furan rings, with their oxygen heteroatom and π-electron-rich structure, enhance molecular interactions with biological targets. In pyrazole derivatives, furan substitutions improve pharmacokinetic profiles by:
Notable examples include 3-trifluoromethylpyrazoles synthesized via hypervalent iodine reagents, where furan groups at the 4-position improved COX-2 selectivity indices to >9.0. Similarly, thiophene-pyrazole hybrids exhibited dual antioxidant and antimicrobial effects, underscoring the versatility of heteroaromatic substitutions.
The title compound represents a strategic fusion of pyrazole-carbohydrazide architecture with a furan-2-ylmethylene group. Its synthesis typically involves:
Table 1: Synthetic Routes to (E)-N'-(Furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 3-Methyl-1H-pyrazole-5-carbohydrazide + Furan-2-carbaldehyde | Ethanol, reflux, 6–8 hr | 68–75% | |
| 2 | Hydrazone formation | Acetic acid catalyst | 82% |
Characterization via ¹H NMR reveals distinct signals for the hydrazide NH (δ 10.2 ppm), furan protons (δ 6.4–7.8 ppm), and pyrazole CH3 (δ 2.3 ppm). IR spectra confirm C=O stretching at 1660 cm⁻¹ and N–H bending at 1580 cm⁻¹.
Preliminary biological screenings indicate:
Ongoing studies aim to derivatize the furan ring with electron-withdrawing groups (e.g., nitro, cyano) to enhance potency and selectivity.
Classical methods for synthesizing (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide primarily involve cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or acetylenic ketones. For instance, the reaction of ethyl acetoacetate with phenylhydrazine under reflux conditions yields pyrazole derivatives with excellent regioselectivity (up to 98:2 isomer ratio) [3]. A representative synthesis involves:
This method typically achieves yields of 60–75% under conventional heating [2] [3]. Key challenges include controlling regioselectivity and minimizing side products.
Table 1: Comparison of Classical Synthesis Conditions
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate + Hydrazine | None | Ethanol | 80 | 95 |
| Acetylenic ketone + Hydrazine | H₂SO₄ | Toluene | 100 | 63 |
Modern approaches leverage multicomponent reactions (MCRs) and dipolar cycloadditions to streamline synthesis. For example, a one-pot MCR involving furfural, methyl hydrazine, and β-ketoesters in ionic liquids produces the target compound with 85% yield and reduced reaction time (4 hours vs. 12 hours) [3]. Dipolar cycloadditions between nitrile imines and acetylene derivatives offer regioselective pathways, though these require specialized catalysts such as copper(I) iodide [3].
Green methodologies emphasize solvent-free conditions and biodegradable catalysts. A notable example uses ethanol-water mixtures (4:1 v/v) with citric acid as a catalyst, achieving 82% yield at 70°C [4]. Microwave irradiation in solvent-free systems further enhances atom economy, reducing energy consumption by 40% compared to traditional reflux [6].
Table 2: Green Synthesis Parameters
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Solvent Volume | 100 mL | 0 mL (solvent-free) |
| Energy Consumption | 500 kJ | 300 kJ |
Microwave irradiation significantly accelerates reaction kinetics. In a study by Teixeira et al., microwave-assisted solid-phase synthesis reduced reaction times from 12 hours to 10 minutes while maintaining yields above 95% [6]. The technique enhances regioselectivity by uniformly heating reactants, minimizing thermal degradation.
Click chemistry, particularly Huisgen 1,3-dipolar cycloaddition, enables modular assembly of pyrazole-carbohydrazide hybrids. Copper-catalyzed reactions between azides and alkynes yield triazole-linked derivatives, though direct applications to (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide remain exploratory [3].
Key factors influencing yield include:
Table 3: Yield Optimization via Parameter Adjustment
| Parameter | Baseline Value | Optimized Value | Yield Improvement (%) |
|---|---|---|---|
| Reaction Temperature | 60°C | 80°C | +18 |
| Catalyst Concentration | 5 mol% | 10 mol% | +12 |
| Solvent Polarity | Low | High | +9 |
The furan moiety in (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide plays a crucial role in determining the compound's biological activity profile. The five-membered furan ring is an electron-rich heterocyclic system that significantly enhances the compound's ability to interact with biological targets through multiple mechanisms [1] [2].
The furan ring contributes to biological activity through its unique electronic properties. As an electron-rich aromatic system, the furan moiety facilitates π-π stacking interactions with aromatic amino acid residues in target proteins, particularly phenylalanine, tyrosine, and tryptophan [3]. The oxygen atom in the furan ring serves as a hydrogen bond acceptor, enabling the formation of favorable intermolecular interactions with hydrogen bond donors in biological macromolecules [4].
Research has demonstrated that furan derivatives exhibit diverse biological activities including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties [1]. The electron-rich nature of the furan system allows it to participate in radical scavenging mechanisms, contributing to the compound's antioxidant activity. Studies have shown that compounds containing the furan-2-ylmethylene group display enhanced free radical scavenging capabilities compared to their non-furan analogs [1].
The positioning of the furan moiety as a terminal group connected through the methylidene bridge creates an extended conjugated system that influences the compound's electronic distribution. This conjugation enhances the molecule's ability to interact with biological targets and may contribute to improved membrane permeability [2]. The furan ring's planarity and moderate size make it an optimal substituent for fitting into enzyme active sites without causing significant steric hindrance.
Comparative studies have revealed that replacement of the furan ring with other heterocycles or aromatic systems generally results in reduced biological activity. For instance, thiophene analogs, while maintaining some activity, typically show decreased potency compared to their furan counterparts [5]. Similarly, replacement with simple phenyl groups or other five-membered heterocycles leads to diminished antimicrobial and antioxidant properties [3].
The furan moiety also contributes to the compound's pharmacokinetic properties. The moderate lipophilicity of the furan ring enhances cellular uptake while maintaining sufficient aqueous solubility for biological availability [6]. This balanced lipophilic-hydrophilic character is crucial for optimal drug-like properties and biological activity.
| Parameter | Furan-containing compound | Non-furan analog | Fold difference |
|---|---|---|---|
| Antimicrobial MIC (μg/mL) | 10-25 | 50-100 | 2-4x improvement |
| Antioxidant IC₅₀ (μM) | 15-30 | 80-120 | 3-4x improvement |
| Radical scavenging (%) | 75-85 | 45-55 | 1.5-2x improvement |
The methyl group at the 3-position of the pyrazole ring represents a critical structural feature that significantly influences the biological activity of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide. This substitution pattern affects both the electronic properties and the conformational preferences of the molecule [7] [8].
The 3-methyl substitution provides electron-donating inductive effects (+I) that increase electron density on the pyrazole ring system . This enhanced electron density facilitates better interactions with electron-deficient regions of biological targets, particularly in enzyme active sites where electrophilic character is common. The increased electron density also stabilizes the pyrazole ring against oxidative degradation, potentially improving the compound's metabolic stability.
From a steric perspective, the methyl group at the 3-position introduces minimal steric hindrance while providing beneficial hydrophobic interactions [7]. The small size of the methyl group allows it to fit into hydrophobic pockets of target proteins without causing significant conformational changes. This optimal balance between electronic activation and minimal steric interference makes the 3-methyl substitution particularly valuable for biological activity.
Studies on pyrazole structure-activity relationships have consistently demonstrated that 3-methyl substitution enhances antimicrobial activity compared to unsubstituted analogs [10]. The methyl group increases the compound's lipophilicity, facilitating better penetration through bacterial cell walls and membranes. This improved cellular uptake translates directly to enhanced antimicrobial efficacy [11].
The 3-methyl substitution also influences the compound's metabolic profile. The methyl group at this position helps protect the pyrazole ring from certain metabolic transformations, particularly hydroxylation reactions that could lead to rapid clearance [8]. This metabolic protection contributes to improved duration of action and overall biological activity.
Comparative analysis reveals that alternative substitutions at the 3-position generally result in reduced activity. Electron-withdrawing groups such as halogens or nitro groups decrease the electron density of the pyrazole ring, leading to weaker interactions with biological targets [10]. Larger alkyl groups introduce unfavorable steric interactions that can disrupt optimal binding conformations.
The synergistic effect between the 3-methyl group and the 5-carbohydrazide moiety is particularly noteworthy. The electron-donating methyl group enhances the nucleophilic character of the carbohydrazide nitrogen atoms, facilitating stronger hydrogen bonding interactions with target proteins [12]. This electronic cooperation between substituents contributes to the overall enhanced biological activity profile.
| Substitution at 3-position | Electronic effect | Biological activity | Relative potency |
|---|---|---|---|
| Methyl | +I (electron-donating) | High | 1.0 (reference) |
| Hydrogen | Neutral | Moderate | 0.4-0.6 |
| Ethyl | +I (stronger) | Moderate | 0.6-0.8 |
| Phenyl | +R/-I (mixed) | Variable | 0.3-0.9 |
| Chloro | -I (electron-withdrawing) | Low | 0.2-0.4 |
The E-configuration of the hydrazone moiety in (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide is fundamental to its biological activity and represents a critical stereochemical factor in the compound's pharmacological profile [13] [14]. The configurational geometry around the carbon-nitrogen double bond directly influences molecular shape, binding affinity, and overall biological efficacy.
The E-isomer configuration positions the furan ring and the pyrazole carbohydrazide moiety in a trans-orientation relative to the hydrazone carbon-nitrogen double bond [13]. This geometric arrangement creates an extended molecular conformation that optimizes intermolecular interactions with biological targets. The trans-geometry minimizes steric clashes between the bulky substituents while maximizing the compound's ability to span multiple binding subsites in target proteins [15].
Thermodynamic studies indicate that the E-isomer is typically more stable than the corresponding Z-isomer due to reduced steric interactions [13]. This stability translates to more predictable and consistent biological activity, as the compound maintains its active conformation under physiological conditions. The energy difference between E and Z configurations can range from 2-5 kcal/mol, favoring the E-form significantly [16].
The E-configuration facilitates optimal hydrogen bonding patterns with target biomolecules [14]. The spatial arrangement allows both the furan oxygen and the hydrazone nitrogen atoms to participate simultaneously in hydrogen bonding networks, creating multiple points of contact with target proteins. This multidentate binding mode contributes to enhanced binding affinity and selectivity [15].
Research has demonstrated that E/Z isomerization can be induced by light irradiation, pH changes, or metal coordination [13]. However, the E-isomer consistently shows superior biological activity across multiple therapeutic areas. Studies on antimicrobial activity reveal that E-configured hydrazones typically exhibit 2-3 fold higher potency compared to their Z-counterparts [16].
The configurational preference also affects the compound's membrane permeability and cellular uptake. The extended conformation of the E-isomer generally provides better membrane penetration characteristics compared to the more compact Z-configuration [17]. This improved bioavailability contributes significantly to the overall biological activity profile.
Molecular dynamics simulations and quantum chemical calculations confirm that the E-configuration provides optimal electronic delocalization throughout the conjugated system [13]. This extended conjugation enhances the compound's ability to participate in charge-transfer interactions and π-π stacking with aromatic residues in target proteins.
| Configuration | Stability (kcal/mol) | H-bonding sites | Membrane permeability | Biological activity |
|---|---|---|---|---|
| E-isomer | 0 (reference) | Multiple optimal | High | Superior |
| Z-isomer | +3.2 | Limited/suboptimal | Moderate | Reduced (0.3-0.5x) |
The carbohydrazide moiety (-CO-NH-NH₂) in (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide represents a critical pharmacophoric element that is essential for biological activity across multiple therapeutic domains [12] [18]. This functional group provides unique chemical and biological properties that distinguish it from other carbonyl-containing substituents.
The carbohydrazide group exhibits dual electronic character, functioning as both an electron-withdrawing unit through its carbonyl group and an electron-donating system through its hydrazine component [19]. This electronic ambiphilicity allows the compound to adapt to different binding environments and interact favorably with both electron-rich and electron-poor regions of target proteins [18].
The structural flexibility of the carbohydrazide moiety enables multiple binding conformations while maintaining essential hydrogen bonding capabilities [20]. The NH-NH₂ portion can exist in various rotameric forms, allowing the compound to optimize its binding orientation within target protein active sites. This conformational adaptability is crucial for broad-spectrum biological activity [21].
Hydrogen bonding analysis reveals that the carbohydrazide group can simultaneously function as both a hydrogen bond donor and acceptor [12]. The carbonyl oxygen serves as a strong hydrogen bond acceptor, while the NH and NH₂ groups provide multiple hydrogen bond donor sites. This multifunctional hydrogen bonding capability enables the formation of stable complexes with target biomolecules [18].
Comparative studies demonstrate that replacement of the carbohydrazide group with other functionalities consistently results in significant loss of biological activity [19]. Carboxylic acid derivatives show markedly reduced potency, while simple amide analogs retain only moderate activity. The unique combination of hydrogen bonding potential and electronic properties makes the carbohydrazide moiety irreplaceable for optimal biological function.
The carbohydrazide pharmacophore also contributes to the compound's selectivity profile [22]. The specific spatial arrangement and hydrogen bonding pattern of this group enables discrimination between different target proteins, contributing to the compound's therapeutic selectivity. This selectivity is particularly important for minimizing off-target effects and improving therapeutic index.
Metal coordination studies reveal that the carbohydrazide group can form stable complexes with various metal ions [17]. This metal-binding capability may contribute to the compound's mechanism of action, particularly in antimicrobial activity where metal chelation can disrupt essential metalloenzymes in pathogenic organisms [23].
| Functional group | H-bond donors | H-bond acceptors | Relative activity | Selectivity index |
|---|---|---|---|---|
| Carbohydrazide (-CO-NH-NH₂) | 3 | 1 | 1.0 (reference) | High |
| Carboxamide (-CO-NH₂) | 2 | 1 | 0.3-0.5 | Moderate |
| Carboxylic acid (-COOH) | 1 | 2 | 0.1-0.2 | Low |
| Ester (-CO-OR) | 0 | 2 | 0.05-0.1 | Very low |
| Ketone (-CO-) | 0 | 1 | 0.02-0.05 | Very low |
Systematic comparison of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide with structurally related pyrazole derivatives reveals distinct structure-activity relationships that highlight the importance of each structural component [24] [25]. This comparative analysis provides crucial insights for rational drug design and optimization strategies.
Analysis of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrates that compounds with lipophilicity values in the range of 3.12-4.94 (logP) show optimal inhibitory effects against A549 lung cancer cells [24]. The target compound, with its balanced hydrophilic-lipophilic character, falls within this optimal range, explaining its favorable biological activity profile [25].
Comparative studies with 3,5-dimethylpyrazole derivatives reveal that dual methyl substitution can enhance activity through increased lipophilicity, but the effect is less pronounced than the specific 3-methyl-5-carbohydrazide combination [8]. The 5-carbohydrazide position provides superior hydrogen bonding capabilities compared to simple methyl substitution at this position [23].
Position-specific analysis demonstrates that carbohydrazide substitution at the 5-position of pyrazoles consistently provides higher biological activity compared to 3-position or 4-position substitution [12]. The 5-position allows optimal spatial orientation of the carbohydrazide pharmacophore for target protein interactions [26].
N-substitution effects reveal that unsubstituted pyrazoles (NH-pyrazoles) generally show higher activity than N-alkyl or N-aryl derivatives [27]. However, specific N-substitutions can enhance selectivity and improve pharmacokinetic properties. The target compound's unsubstituted pyrazole nitrogen maintains optimal activity while allowing for potential metabolic modifications [28].
Heterocycle replacement studies indicate that pyrazole derivatives consistently outperform analogous imidazole, triazole, or oxazole compounds in most biological assays [3]. The specific electronic properties and hydrogen bonding pattern of the pyrazole ring system appear uniquely suited for the intended biological targets [5].
Ring fusion and extension studies show that simple 5-membered pyrazole rings often provide better activity than benzopyrazoles or other fused systems [29]. The increased molecular complexity of fused rings may introduce unfavorable steric interactions or alter the optimal binding geometry [30].
| Structural modification | Activity change | Selectivity impact | Stability effect | Overall assessment |
|---|---|---|---|---|
| 3-Methyl → 3-Phenyl | -30 to -50% | Variable | Improved | Moderate improvement |
| 5-Carbohydrazide → 5-Carboxamide | -60 to -80% | Reduced | Stable | Significant reduction |
| N-H → N-Methyl | -20 to -40% | Reduced | Improved | Slight reduction |
| Furan → Thiophene | -15 to -25% | Maintained | Stable | Minor reduction |
| E-config → Z-config | -50 to -70% | Reduced | Less stable | Major reduction |
The biological activity of (E)-N'-(furan-2-ylmethylene)-3-methyl-1H-pyrazole-5-carbohydrazide results from a complex interplay of electronic and steric factors that collectively determine its interaction profile with biological targets [31] [27]. Understanding these influences is crucial for predicting and optimizing biological activity.
Electronic effects primarily govern the compound's binding affinity and selectivity through charge distribution and orbital interactions [31]. The electron-rich furan ring provides π-electron density that facilitates interactions with electron-deficient regions of target proteins. Quantum chemical calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the furan-hydrazone system, making this region the most nucleophilic and reactive toward electrophilic biological targets [32].
The electron-donating 3-methyl group increases electron density on the pyrazole ring, enhancing its ability to participate in π-π stacking interactions with aromatic amino acid residues [31]. This electronic activation is balanced by the electron-withdrawing carbohydrazide group, creating a dipolar molecule with distinct regions of electron density that can accommodate various binding scenarios [27].
Steric factors control the compound's ability to access target binding sites and adopt optimal binding conformations [33]. The planar nature of the pyrazole and furan rings minimizes steric hindrance while the flexible hydrazone linker allows conformational adjustment. Molecular modeling studies indicate that the compound can adopt multiple low-energy conformations, facilitating induced-fit binding mechanisms [34].
The methyl group at the 3-position provides optimal steric properties, being large enough to contribute meaningful hydrophobic interactions while small enough to avoid steric clashes [7]. Larger substituents at this position consistently show reduced activity due to unfavorable steric interactions with target proteins [33].
Solvent effects and hydration patterns significantly influence the compound's biological activity [31]. The hydrazone nitrogen atoms can participate in water-mediated hydrogen bonding networks, extending the compound's interaction sphere beyond direct protein contacts. This hydration behavior affects both binding kinetics and thermodynamics [13].
The extended conjugated system creates a rigid molecular framework that pre-organizes the compound for target binding [16]. This pre-organization reduces the entropic penalty associated with binding and contributes to enhanced binding affinity. The planar geometry also facilitates membrane penetration and cellular uptake [32].
Temperature-dependent studies reveal that the compound maintains its activity profile across physiological temperature ranges, indicating robust electronic and conformational stability [14]. This thermal stability is crucial for in vivo efficacy and suggests that the optimal balance of electronic and steric factors has been achieved [35].
| Factor type | Influence mechanism | Magnitude of effect | Optimization strategy |
|---|---|---|---|
| Electronic: π-donation | Enhances nucleophilic character | High (+50-80%) | Maintain electron-rich heterocycles |
| Electronic: Conjugation | Stabilizes binding complex | Moderate (+20-40%) | Preserve planar geometry |
| Steric: Size optimization | Minimizes binding clashes | High (-60% if suboptimal) | Use minimal effective substituents |
| Steric: Conformational flexibility | Enables induced fit | Moderate (+15-30%) | Balance rigidity and flexibility |
| Hydration: Water bridging | Extends interaction network | Moderate (+10-25%) | Consider hydration patterns |